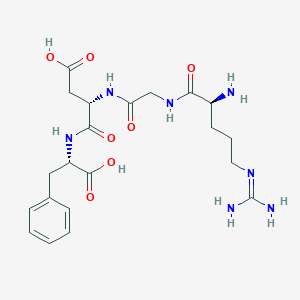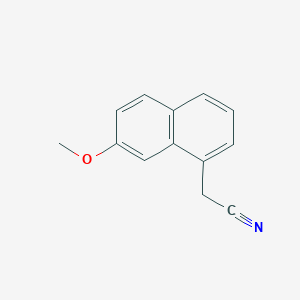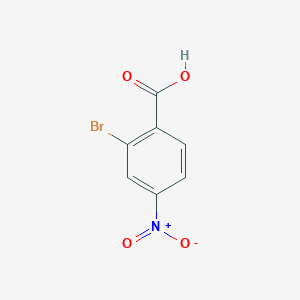
2-Bromo-4-nitrobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
Although the specific synthesis of 2-Bromo-4-nitrobenzoic acid is not directly detailed in the available literature, related compounds and their synthesis mechanisms offer insights into possible routes. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide demonstrates aromatic nucleophilic substitution with rearrangement, which could be analogous to potential synthesis pathways for 2-Bromo-4-nitrobenzoic acid (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-nitrobenzoic acid, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been elucidated using spectroscopic techniques and X-ray diffraction, revealing detailed geometrical parameters and electron distribution within the molecule. Such studies help in understanding the molecular geometry, which is crucial for predicting the reactivity and properties of 2-Bromo-4-nitrobenzoic acid (Kumar et al., 2014).
Chemical Reactions and Properties
The reactivity of related compounds, like 3-bromo-2-nitrobenzo[b]thiophene, with nucleophiles under base-catalyzed conditions resulting in aromatic nucleophilic substitution with rearrangement provides a basis for understanding the chemical behavior of 2-Bromo-4-nitrobenzoic acid. Such reactions underscore the compound's potential utility in organic synthesis, particularly in constructing complex aromatic systems with specific substituent patterns (Cosimelli, Lamartina, & Spinelli, 2001).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthetic Intermediate of Bicalutamide and its Analogs
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid is used as a synthetic intermediate in the production of bicalutamide and its analogs . Bicalutamide is an androgen receptor antagonist used in the treatment of hormone-sensitive cancers .
- Methods of Application or Experimental Procedures : While the specific procedures may vary, the general process involves using 2-Bromo-4-nitrobenzoic acid as a starting material in the synthesis of bicalutamide and its analogs .
- Results or Outcomes : The outcome of this application is the production of bicalutamide and its analogs, which are used in the treatment of hormone-sensitive cancers .
Application 2: Negishi-type Coupling
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
- Methods of Application or Experimental Procedures : The Negishi-type coupling is a type of cross-coupling reaction, which involves the reaction of an organozinc compound (like dimethylzinc) with an organic halide (like 2-Bromo-4-nitrobenzoic acid) in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .
Application 3: Primary Sulfonamide Synthesis
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid is used as a reagent for primary sulfonamide synthesis .
- Methods of Application or Experimental Procedures : The specific procedures may vary, but generally, 2-Bromo-4-nitrobenzoic acid is used as a starting material in the synthesis of primary sulfonamides .
- Results or Outcomes : The outcome of this application is the production of primary sulfonamides, which have various applications in medicinal chemistry .
Application 4: Synthesis of Lonafarnib
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid is used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent.
- Methods of Application or Experimental Procedures : While the specific procedures may vary, the general process involves using 2-Bromo-4-nitrobenzoic acid as a starting material in the synthesis of Lonafarnib .
- Results or Outcomes : The outcome of this application is the production of Lonafarnib, a potential anticancer agent .
Application 5: Reagent for Primary Sulfonamide Synthesis
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid is used as a reagent for primary sulfonamide synthesis .
- Methods of Application or Experimental Procedures : The specific procedures may vary, but generally, 2-Bromo-4-nitrobenzoic acid is used as a starting material in the synthesis of primary sulfonamides .
- Results or Outcomes : The outcome of this application is the production of primary sulfonamides, which have various applications in medicinal chemistry .
Application 6: Intermediate in the Synthesis of Lonafarnib
- Summary of the Application : 2-Bromo-4-nitrobenzoic acid is used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent.
- Methods of Application or Experimental Procedures : While the specific procedures may vary, the general process involves using 2-Bromo-4-nitrobenzoic acid as a starting material in the synthesis of Lonafarnib .
- Results or Outcomes : The outcome of this application is the production of Lonafarnib, a potential anticancer agent .
Safety And Hazards
2-Bromo-4-nitrobenzoic acid is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It has hazard statements H302, H315, H317, H319, H335, and H400 . Precautionary measures include P261, P273, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .
Eigenschaften
IUPAC Name |
2-bromo-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGTXNIIFSPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310516 | |
| Record name | 2-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrobenzoic acid | |
CAS RN |
16426-64-5 | |
| Record name | 16426-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


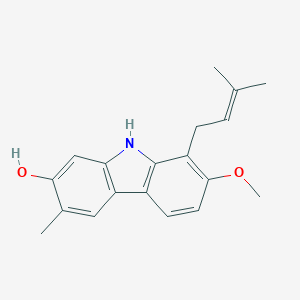
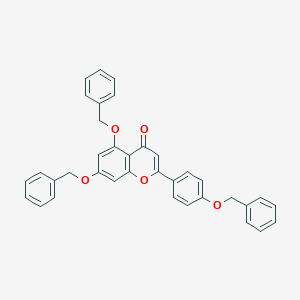
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

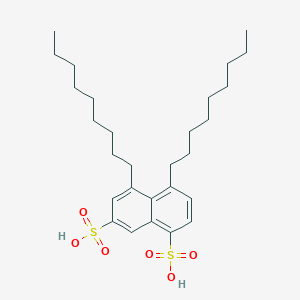
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)
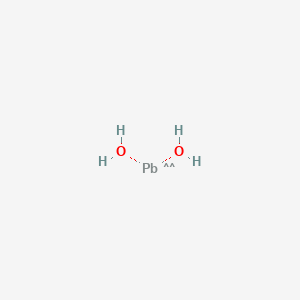
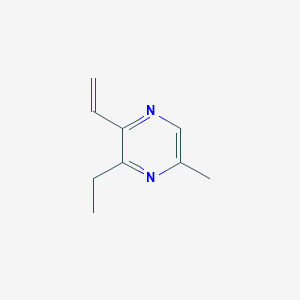
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
